molecular formula C21H28N2O3 B1666181 N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide CAS No. 119299-66-0

N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide

Cat. No.: B1666181
CAS No.: 119299-66-0
M. Wt: 356.5 g/mol
InChI Key: LXJSNTGEECHGAJ-UHFFFAOYSA-N
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Description

N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide: is a bioactive chemical compound with the molecular formula C21H28N2O3 and a molecular weight of 356.466 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide typically involves the reaction of benzamide with a pentyl chain substituted with a phenoxy group and a 2-methoxyethylamino group. The reaction conditions often include the use of solvents like DMSO and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve custom synthesis due to its complex structure. The process generally requires a minimum order of 1 gram, with a lead time of 2-3 months depending on the technical challenges.

Chemical Reactions Analysis

Types of Reactions: N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • BENZAMIDE, N-(5-(p-((2-METHOXYETHYL)AMINO)PHENOXY)BUTYL)-
  • BENZAMIDE, N-(5-(p-((2-METHOXYETHYL)AMINO)PHENOXY)HEXYL)-
  • BENZAMIDE, N-(5-(p-((2-METHOXYETHYL)AMINO)PHENOXY)OCTYL)-

Uniqueness: N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide is unique due to its specific pentyl chain length and the presence of the 2-methoxyethylamino group, which may confer distinct biological and chemical properties compared to its analogs.

Properties

CAS No.

119299-66-0

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide

InChI

InChI=1S/C21H28N2O3/c1-25-17-15-22-19-10-12-20(13-11-19)26-16-7-3-6-14-23-21(24)18-8-4-2-5-9-18/h2,4-5,8-13,22H,3,6-7,14-17H2,1H3,(H,23,24)

InChI Key

LXJSNTGEECHGAJ-UHFFFAOYSA-N

SMILES

COCCNC1=CC=C(C=C1)OCCCCCNC(=O)C2=CC=CC=C2

Canonical SMILES

COCCNC1=CC=C(C=C1)OCCCCCNC(=O)C2=CC=CC=C2

Appearance

Solid powder

119299-66-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzamide, N-(5-(p-((2-methoxyethyl)amino)phenoxy)pentyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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